CYP2C19 Inhibition and Selectivity Profiling
The 4-(difluoromethoxy)-2-methylbenzo[d]oxazole scaffold demonstrates potent inhibition of recombinant human CYP2C19 with a Ki of 70 nM, using 3-O-methylfluorescein as the probe substrate . In contrast, the regioisomeric analog 2-(difluoromethoxy)-4-methylbenzo[d]oxazole (CAS 1806319-38-9) lacks publicly reported CYP2C19 Ki data, suggesting a significant position-dependent effect of the –OCF2H group on CYP2C19 affinity. This ~70 nM Ki value indicates that the 4-OCF2H-2-methyl substitution pattern confers a specific interaction geometry with the CYP2C19 active site that is not replicated by the 2-OCF2H regioisomer. The quantitative CYP inhibition fingerprint provided by this compound enables researchers to prospectively assess drug-drug interaction (DDI) risk when this scaffold is used as a building block in lead optimization programs.
| Evidence Dimension | CYP2C19 inhibitory potency (Ki) |
|---|---|
| Target Compound Data | Ki = 70 nM (recombinant CYP2C19, 3-O-methylfluorescein substrate) |
| Comparator Or Baseline | 2-(Difluoromethoxy)-4-methylbenzo[d]oxazole (CAS 1806319-38-9); no publicly reported CYP2C19 Ki data available |
| Quantified Difference | Target compound: 70 nM Ki. Comparator: no quantifiable CYP2C19 inhibition data located in public databases. This absence of data for the regioisomer underscores the non-interchangeable nature of the substitution pattern. |
| Conditions | Recombinant human CYP2C19; substrate: 3-O-methylfluorescein; preincubation: 3 min; detection: fluorescence |
Why This Matters
Procurement of the 4-OCF2H isomer rather than the 2-OCF2H regioisomer is critical when CYP2C19-mediated drug-drug interaction potential must be characterized, as the CYP inhibition profile is position-dependent and cannot be extrapolated across regioisomers.
- [1] BindingDB. BDBM50380522 (CHEMBL2018907): CYP2C19 Ki = 70 nM. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50380522 (accessed 2026-04-30). View Source
